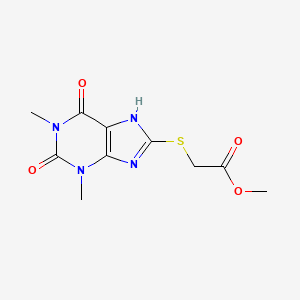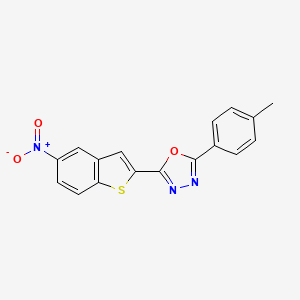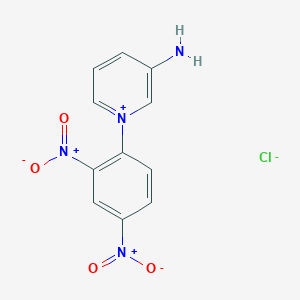![molecular formula C15H15N5O2S B2532918 N-((1-metil-1,4,6,7-tetrahidropirano[4,3-c]pirazol-3-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida CAS No. 1797340-84-1](/img/structure/B2532918.png)
N-((1-metil-1,4,6,7-tetrahidropirano[4,3-c]pirazol-3-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
La estructura única y los grupos funcionales del compuesto lo convierten en un candidato prometedor para la investigación antitumoral. Los investigadores han sintetizado derivados de este compuesto y evaluado su potencial contra diferentes líneas celulares cancerosas. Se necesitan más investigaciones sobre su mecanismo de acción y eficacia .
Propiedades Antibacterianas y Antimaláricas
Los compuestos que contienen imidazol a menudo exhiben actividades antibacterianas y antimaláricas. La disposición específica de los átomos de este compuesto puede contribuir a su eficacia contra patógenos bacterianos. Los investigadores podrían explorar su potencial como un nuevo agente antimicrobiano .
Efectos Antiinflamatorios
Los derivados de imidazol se han estudiado por sus propiedades antiinflamatorias. Investigar el potencial antiinflamatorio de este compuesto podría proporcionar información sobre sus aplicaciones terapéuticas en enfermedades inflamatorias .
Actividad Antidiabética
Dada la prevalencia de la diabetes en todo el mundo, los compuestos con propiedades antidiabéticas son de gran interés. Los investigadores podrían explorar si este compuesto afecta el metabolismo de la glucosa o las vías de señalización de la insulina .
Propiedades Antioxidantes
Los compuestos basados en imidazol a menudo exhiben efectos antioxidantes. Investigar las capacidades de eliminación de radicales de este compuesto podría contribuir a nuestra comprensión de sus potenciales beneficios para la salud .
Actividad Antiviral
Teniendo en cuenta los desafíos globales de salud actuales que plantean las infecciones virales, los compuestos con propiedades antivirales son cruciales. Los investigadores podrían evaluar si este compuesto muestra efectos inhibitorios contra virus específicos .
En resumen, “N-((1-metil-1,4,6,7-tetrahidropirano[4,3-c]pirazol-3-il)metil)benzo[c][1,2,5]tiadiazol-5-carboxamida” es prometedor en varios dominios científicos. Sus propiedades multifacéticas justifican una mayor investigación, y los investigadores pueden explorar su potencial en el desarrollo de medicamentos y el manejo de enfermedades . Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-14-4-5-22-8-10(14)13(17-20)7-16-15(21)9-2-3-11-12(6-9)19-23-18-11/h2-3,6H,4-5,7-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBNEZEZZNALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532839.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)
![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)


![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)
![methyl 3-[(dimethylsulfamoyl)oxy]benzoate](/img/structure/B2532858.png)
